1-(2,4-dimethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate
Overview
Description
1-(2,4-dimethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a specific method and has been found to exhibit significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. Additionally, it has been found to have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dimethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate in lab experiments is that it has been found to exhibit significant activity against certain types of cancer cells and to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. One direction is to further investigate its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a treatment for other types of cancer and for other inflammatory diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound and on optimizing its therapeutic efficacy.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been found to have potential therapeutic applications in scientific research. This compound has been shown to exhibit significant activity against certain types of cancer cells, including breast cancer and lung cancer cells. Additionally, it has been found to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S.C2H2O4/c1-28-21-9-7-20(23(16-21)29-2)17-24-11-13-25(14-12-24)30(26,27)22-10-8-18-5-3-4-6-19(18)15-22;3-1(4)2(5)6/h3-10,15-16H,11-14,17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJSGKATWWBGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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